molecular formula C12H13N3O5 B6631750 5-[[1-(2-Methoxyethyl)pyrazol-4-yl]carbamoyl]furan-3-carboxylic acid

5-[[1-(2-Methoxyethyl)pyrazol-4-yl]carbamoyl]furan-3-carboxylic acid

Cat. No. B6631750
M. Wt: 279.25 g/mol
InChI Key: ISWWOQLOPYLRDW-UHFFFAOYSA-N
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Description

5-[[1-(2-Methoxyethyl)pyrazol-4-yl]carbamoyl]furan-3-carboxylic acid, also known as MEFC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MEFC is a furan derivative that belongs to the class of pyrazole carboxamides.

Mechanism of Action

The mechanism of action of 5-[[1-(2-Methoxyethyl)pyrazol-4-yl]carbamoyl]furan-3-carboxylic acid is not fully understood, but it is believed to act through multiple pathways. 5-[[1-(2-Methoxyethyl)pyrazol-4-yl]carbamoyl]furan-3-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 5-[[1-(2-Methoxyethyl)pyrazol-4-yl]carbamoyl]furan-3-carboxylic acid has also been shown to inhibit the production of reactive oxygen species (ROS) and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
5-[[1-(2-Methoxyethyl)pyrazol-4-yl]carbamoyl]furan-3-carboxylic acid has been shown to have several biochemical and physiological effects. In vitro studies have shown that 5-[[1-(2-Methoxyethyl)pyrazol-4-yl]carbamoyl]furan-3-carboxylic acid inhibits the proliferation of cancer cells and induces apoptosis. 5-[[1-(2-Methoxyethyl)pyrazol-4-yl]carbamoyl]furan-3-carboxylic acid has also been shown to reduce the production of inflammatory cytokines and to inhibit the migration of immune cells to sites of inflammation. In vivo studies have shown that 5-[[1-(2-Methoxyethyl)pyrazol-4-yl]carbamoyl]furan-3-carboxylic acid reduces inflammation, oxidative stress, and tumor growth in animal models.

Advantages and Limitations for Lab Experiments

5-[[1-(2-Methoxyethyl)pyrazol-4-yl]carbamoyl]furan-3-carboxylic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 5-[[1-(2-Methoxyethyl)pyrazol-4-yl]carbamoyl]furan-3-carboxylic acid has been shown to have low toxicity and to be well-tolerated in animal models. However, there are also limitations to using 5-[[1-(2-Methoxyethyl)pyrazol-4-yl]carbamoyl]furan-3-carboxylic acid in lab experiments. 5-[[1-(2-Methoxyethyl)pyrazol-4-yl]carbamoyl]furan-3-carboxylic acid has poor solubility in water, which can limit its use in certain assays. 5-[[1-(2-Methoxyethyl)pyrazol-4-yl]carbamoyl]furan-3-carboxylic acid is also relatively expensive compared to other compounds, which can be a limiting factor for some research groups.

Future Directions

There are several future directions for 5-[[1-(2-Methoxyethyl)pyrazol-4-yl]carbamoyl]furan-3-carboxylic acid research. One area of interest is the development of 5-[[1-(2-Methoxyethyl)pyrazol-4-yl]carbamoyl]furan-3-carboxylic acid as a potential therapeutic agent for cancer. 5-[[1-(2-Methoxyethyl)pyrazol-4-yl]carbamoyl]furan-3-carboxylic acid has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in clinical trials. Another area of interest is the development of 5-[[1-(2-Methoxyethyl)pyrazol-4-yl]carbamoyl]furan-3-carboxylic acid as a potential treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. 5-[[1-(2-Methoxyethyl)pyrazol-4-yl]carbamoyl]furan-3-carboxylic acid has shown anti-inflammatory properties in preclinical studies, and further research is needed to determine its potential as a therapeutic agent for these conditions. Additionally, there is potential for 5-[[1-(2-Methoxyethyl)pyrazol-4-yl]carbamoyl]furan-3-carboxylic acid to be used in combination with other compounds to enhance its therapeutic effects. Overall, 5-[[1-(2-Methoxyethyl)pyrazol-4-yl]carbamoyl]furan-3-carboxylic acid has shown significant potential as a therapeutic agent, and further research is needed to determine its full range of applications.
In conclusion, 5-[[1-(2-Methoxyethyl)pyrazol-4-yl]carbamoyl]furan-3-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. 5-[[1-(2-Methoxyethyl)pyrazol-4-yl]carbamoyl]furan-3-carboxylic acid has been studied extensively for its anti-inflammatory, anti-tumor, and anti-oxidant properties. 5-[[1-(2-Methoxyethyl)pyrazol-4-yl]carbamoyl]furan-3-carboxylic acid has shown promising results in preclinical studies, indicating its potential as a therapeutic agent. Further research is needed to determine the efficacy and safety of 5-[[1-(2-Methoxyethyl)pyrazol-4-yl]carbamoyl]furan-3-carboxylic acid in clinical trials and to explore its full range of applications.

Synthesis Methods

The synthesis of 5-[[1-(2-Methoxyethyl)pyrazol-4-yl]carbamoyl]furan-3-carboxylic acid involves the reaction of furan-3-carboxylic acid with 1-(2-methoxyethyl) pyrazole-4-carbonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure 5-[[1-(2-Methoxyethyl)pyrazol-4-yl]carbamoyl]furan-3-carboxylic acid compound. The synthesis of 5-[[1-(2-Methoxyethyl)pyrazol-4-yl]carbamoyl]furan-3-carboxylic acid has been reported in several scientific publications, and the purity and yield of the compound have been optimized through various methods.

Scientific Research Applications

5-[[1-(2-Methoxyethyl)pyrazol-4-yl]carbamoyl]furan-3-carboxylic acid has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. 5-[[1-(2-Methoxyethyl)pyrazol-4-yl]carbamoyl]furan-3-carboxylic acid has been tested in various in vitro and in vivo models, including cancer cell lines, animal models of inflammation, and oxidative stress. 5-[[1-(2-Methoxyethyl)pyrazol-4-yl]carbamoyl]furan-3-carboxylic acid has shown promising results in these studies, indicating its potential as a therapeutic agent.

properties

IUPAC Name

5-[[1-(2-methoxyethyl)pyrazol-4-yl]carbamoyl]furan-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O5/c1-19-3-2-15-6-9(5-13-15)14-11(16)10-4-8(7-20-10)12(17)18/h4-7H,2-3H2,1H3,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWWOQLOPYLRDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C=N1)NC(=O)C2=CC(=CO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[[1-(2-Methoxyethyl)pyrazol-4-yl]carbamoyl]furan-3-carboxylic acid

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